molecular formula C16H24N2O4 B5528230 1-(5-methoxy-2-furoyl)-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

1-(5-methoxy-2-furoyl)-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

Cat. No. B5528230
M. Wt: 308.37 g/mol
InChI Key: CPNFOLKXAKUIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “1-(5-methoxy-2-furoyl)-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol” involves multi-component reactions and transformations that are key to accessing a variety of structurally related molecules. For instance, the three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine yields a pyridine derivative underlining the utility of one-pot synthesis strategies for constructing complex heterocycles (Wu Feng, 2011). Another approach for synthesizing pyrrolopiperidine frameworks, as seen in the preparation of “3-(pyrrolidin-1-yl)piperidine”, employs catalytic hydrogenation techniques highlighting a direct route for the synthesis of such compounds (R. Smaliy et al., 2011).

Molecular Structure Analysis

The structural elucidation of related compounds involves advanced techniques such as X-ray crystallography and NMR spectroscopy, offering insights into the molecular conformation and configuration. For example, a study presents the crystal structure of a pyrrolopiperidine derivative, establishing its absolute configuration and detailing the molecular interactions critical for its stability (Huichun Zhu et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including catalytic hydrogenation and condensation, to produce structurally diverse molecules. The reactions showcase the versatility of the pyrrolopiperidine scaffold in synthetic chemistry and its potential for further chemical modifications (E. Galenko et al., 2015).

properties

IUPAC Name

[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-14-6-5-13(22-14)15(19)18-10-4-7-16(20,12-18)11-17-8-2-3-9-17/h5-6,20H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNFOLKXAKUIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)N2CCCC(C2)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxy-2-furoyl)-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.